molecular formula C29H40N2O6S B15146082 (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane

Cat. No.: B15146082
M. Wt: 544.7 g/mol
InChI Key: UFGPLKUZDHIBJN-SQMFDTLJSA-N
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Description

The compound (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane is a complex organic molecule with potential applications in various fields of science. This compound features a pyrrolidine ring substituted with a benzodioxole group, a dibutylamino group, and a methoxyphenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane can undergo various chemical reactions, including:

    Oxidation: The benzodioxole and methoxyphenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the dibutylamino moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group can yield benzodioxole-5-carboxylic acid, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound’s potential bioactivity can be investigated for its effects on various biological systems. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biochemical pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may interact with specific molecular targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

  • (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
  • (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(diethylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H40N2O6S

Molecular Weight

544.7 g/mol

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane

InChI

InChI=1S/C29H38N2O6.H2S/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H2/t23-,27-,28+;/m1./s1

InChI Key

UFGPLKUZDHIBJN-SQMFDTLJSA-N

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.S

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.S

Origin of Product

United States

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